molecular formula C25H18ClN3O3S2 B382920 N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-32-5

N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382920
CAS No.: 379236-32-5
M. Wt: 508g/mol
InChI Key: UVFUVWBADDOXEB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound, often used in advanced chemical research due to its unique structural properties. The presence of functional groups such as furan, thiophene, and pyrimidine makes it a fascinating subject in synthetic chemistry.

Preparation Methods

The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The synthetic route may include the formation of the thiophene and pyrimidine cores, followed by their strategic functionalization to introduce the chlorophenyl, methylfuran, and sulfanylacetamide groups. Industrial production requires stringent control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation

    Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction

    The carbonyl group can be reduced to a hydroxyl group.

  • Substitution

    The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

  • Reagents

    Common reagents include strong acids for substitution reactions and mild oxidizing/reducing agents.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is used extensively in:

  • Chemistry

    As an intermediate for synthesizing more complex molecules.

  • Biology

    In studying the interactions between small molecules and biological macromolecules.

  • Medicine

  • Industry

    In the synthesis of high-performance materials with specialized functions.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the functional groups involved and the biological context. For instance, the pyrimidine core might engage in hydrogen bonding with nucleic acids, while the thiophene ring could participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Compared to compounds like 2-amino-6-chloro-3-methylthieno[2,3-d]pyrimidin-4(3H)-one or N-(2-furylmethyl)-2-(2-thienylmethylene)hydrazinecarboxamide, N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide stands out due to its unique combination of structural motifs, which imparts distinct chemical reactivity and potential for diverse applications.

Remember, this is a starting point. For specific synthesis procedures or detailed reaction mechanisms, consulting specialized literature or proprietary databases is essential.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S2/c1-15-7-12-20(32-15)19-13-33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)34-14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFUVWBADDOXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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